![molecular formula C12H14N2S B11782563 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzo[d]thiazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is often used in studies to understand its interaction with biological targets.
Mécanisme D'action
The mechanism of action of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, which is crucial for the synthesis of the bacterial cell wall . The compound’s binding affinity to the enzyme is facilitated by π-π-stacking interactions and hydrogen bonding, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine can be compared with other benzothiazole derivatives, such as:
1-(Benzo[d]thiazol-2-yl)ethanamine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: Contains a thiazole ring but with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interaction with biological targets.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic uses, highlighting its importance in the development of new drugs and materials.
Propriétés
Formule moléculaire |
C12H14N2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)12(6-7-12)11-14-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7,13H2,1H3 |
Clé InChI |
VCUSUMGKNGOYCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C2=NC3=CC=CC=C3S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


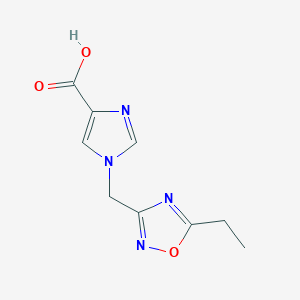

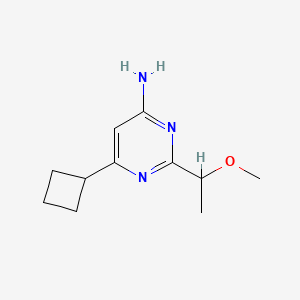
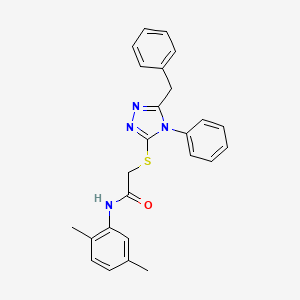

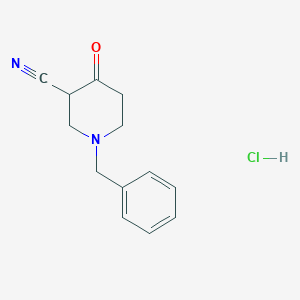
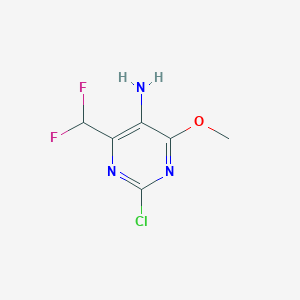
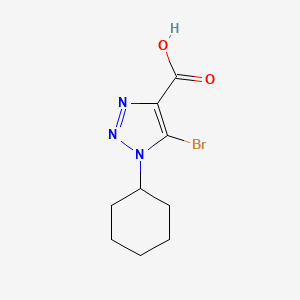




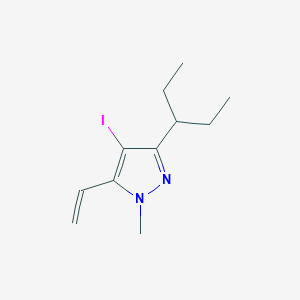
![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)
